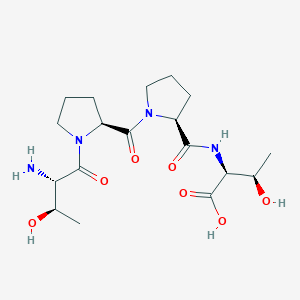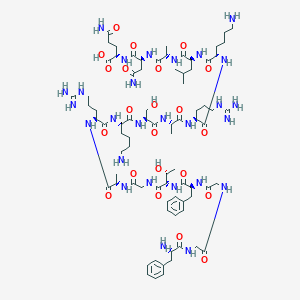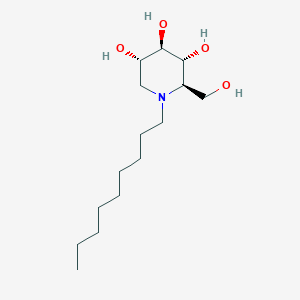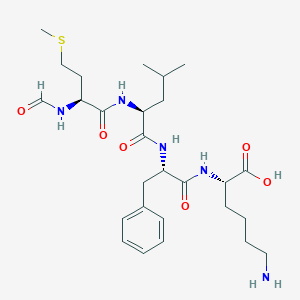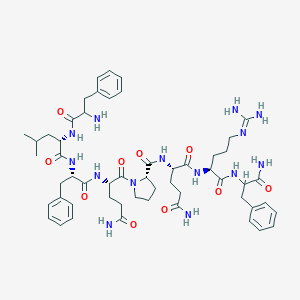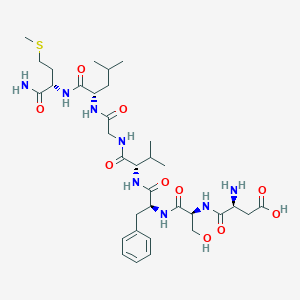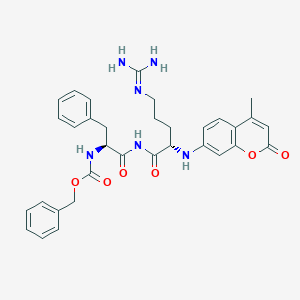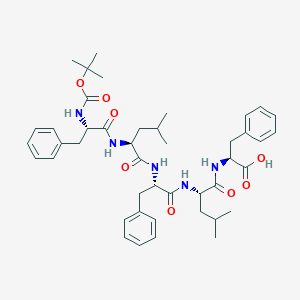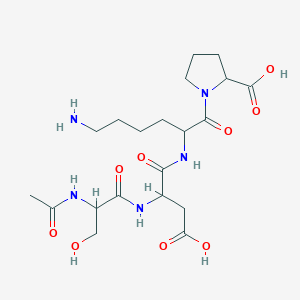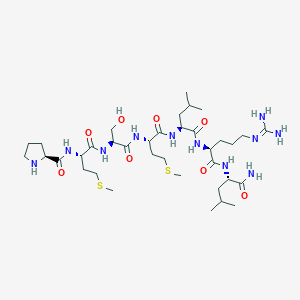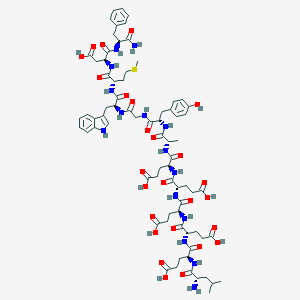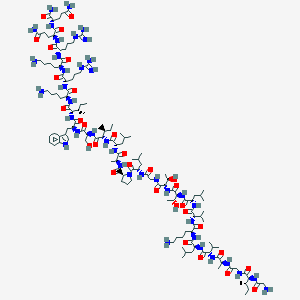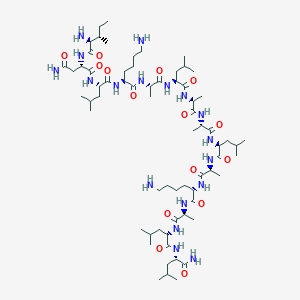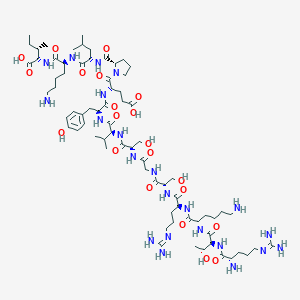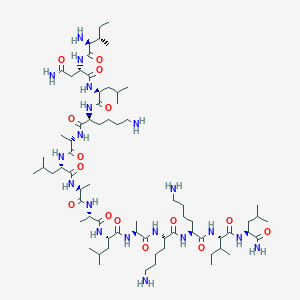
Mastoparan
Overview
Description
Mastoparan (trifluoroacetate salt) is a mast cell degranulating peptide originally isolated from the venom of Vespid wasps . It is known for its ability to promote degranulation by increasing GTPase activity for Gi and Go signaling independent of G protein-coupled receptor binding . This compound also binds calmodulin and inhibits the calmodulin-induced activation of phosphodiesterase .
Mechanism of Action
Target of Action
Mastoparan is a peptide toxin found in wasp venom . It primarily targets G proteins , which are crucial for transmitting signals from various stimuli into cells. This compound also targets mast cells , promoting degranulation and the release of histamine . In addition, it has been shown to have effects on platelets and chromaffin cells , leading to the release of serotonin and catecholamines, respectively .
Mode of Action
This compound interacts with its targets by stimulating the GTPase activity of certain subunits of G proteins . This action shortens the lifespan of active G protein and promotes the dissociation of any bound GDP from the protein, enhancing GTP binding . The result is an increased turnover of G proteins .
Biochemical Pathways
The activation of G proteins by this compound leads to a signaling cascade that results in the release of intracellular IP3 . This in turn causes an influx of Ca2+ . This compound also induces the activation of phospholipase A2, C, and D . These enzymes play key roles in the metabolism of membrane phospholipids, which can lead to the production of secondary messengers and the regulation of various cellular processes.
Result of Action
The activation of G proteins and the subsequent biochemical reactions lead to a variety of biological effects. These include mast cell degranulation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities . In mast cells, this results in histamine secretion, while in platelets and chromaffin cells, serotonin and catecholamines are released, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the structure of this compound can change depending on the environment. In an aqueous environment, this compound takes on a nonhelical, unordered form, while in the presence of methanol, an alpha helical form is observed These structural changes can potentially affect the interaction of this compound with its targets and its overall biological activity
Biochemical Analysis
Biochemical Properties
Mastoparan interacts with various enzymes, proteins, and other biomolecules. It stimulates the GTPase activity of certain subunits, shortening the lifespan of active G protein . It also promotes dissociation of any bound GDP from the protein, enhancing GTP binding . These properties of this compound follow from the fact that it structurally resembles activated G protein receptors when placed in a phospholipid environment .
Cellular Effects
This compound has a wide variety of effects on different types of cells. It promotes degranulation and the release of histamine in mast cells . In mast cells, this takes the form of histamine secretion, while in platelets and chromaffin cells, serotonin and catecholamines are released . This compound activity in the anterior pituitary gland leads to prolactin release .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interferes with G protein activity, stimulating the GTPase activity of certain subunits . This leads to an increase in the GTP turnover of G proteins . The resultant G protein-mediated signaling cascade leads to intracellular IP3 release and the resultant influx of Ca2+ .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Among 55 mastoparans, 35 could significantly induce mast cell degranulation, 7 had modest mast cell degranulation activity, and 13 had little mast cell degranulation activity . This suggests functional variation in this compound family peptides from wasp venoms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, supplementation with the antimicrobial peptide MPX in the broiler diet could effectively improve the performance and intestinal status of broilers .
Metabolic Pathways
This compound is involved in various metabolic pathways. It activates phospholipase A2, C, and D . This leads to the release of serotonin and insulin . This compound also has antimicrobial, hemolytic, and anticancer activities .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is enriched at peripheral cytoplasmic domains of animal cells which have dynamic actin filaments that rapidly respond to diverse signals .
Subcellular Localization
This compound’s subcellular localization and its effects on activity or function are significant. This compound activates oscillations in cytosolic calcium similar but not identical to Nod factor-induced calcium spiking . This compound-induced calcium changes occur throughout the cell, whereas Nod factor-induced changes are restricted to the region associated with the nucleus .
Preparation Methods
Mastoparan (trifluoroacetate salt) is typically prepared by synthetic peptide synthesis methods. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthetic route includes the following steps:
Coupling: Amino acids are coupled to the resin-bound peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed using TFA.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Purification: The crude peptide is purified using HPLC to obtain the desired product with high purity.
Chemical Reactions Analysis
Mastoparan (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents such as DTT or TCEP.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with altered biological activity.
Common reagents and conditions used in these reactions include TFA for deprotection, HBTU or DIC for coupling, and DTT or TCEP for reduction. Major products formed from these reactions include oxidized or reduced forms of this compound and its analogs .
Scientific Research Applications
Mastoparan (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide folding.
Comparison with Similar Compounds
Mastoparan is unique among mast cell degranulating peptides due to its high potency and specificity for Gi and Go signaling . Similar compounds include:
This compound X: Another mast cell degranulating peptide with similar biological activity.
This compound 7: A more potent analog of this compound with enhanced histamine-releasing activity.
Parapolybia-MP: A this compound-like peptide with antimicrobial activity.
This compound stands out due to its strong binding affinity for calmodulin and its ability to inhibit calmodulin-induced activation of phosphodiesterase .
Properties
IUPAC Name |
N-[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[(2-amino-3-methylpentanoyl)amino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H131N19O15/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-52(34-39(9)10)67(101)83-46(25-19-22-28-71)62(96)78-45(16)61(95)86-50(32-37(5)6)65(99)79-42(13)58(92)77-43(14)60(94)85-51(33-38(7)8)66(100)80-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)89-56(41(12)18-2)70(104)84-49(57(76)91)31-36(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,100)(H,81,93)(H,82,97)(H,83,101)(H,84,104)(H,85,94)(H,86,95)(H,87,102)(H,88,103)(H,89,98) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASXKPLGZRMBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H131N19O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-21-1 | |
| Record name | mastoparan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 72093-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mastoparan exerts its effects primarily by interacting with G proteins, mimicking the action of ligand-bound receptors. [, ] It directly activates G proteins, particularly Gi/o subtypes, leading to the stimulation of various downstream signaling pathways, such as the phospholipase C (PLC) pathway. [, , , , , , ] This activation results in increased intracellular calcium levels ([Ca2+]i), which is crucial for numerous cellular processes, including exocytosis and hormone release. [, , , , , , , ]
A: this compound is a tetradecapeptide, meaning it consists of 14 amino acid residues. The amino acid sequence of this compound is Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2. It has a molecular weight of 1479.9 g/mol. [, ] Circular dichroism (CD) spectroscopy reveals that this compound adopts a random coil structure in aqueous solutions, but readily forms an amphipathic α-helix in the presence of membranes or membrane-mimicking environments, such as detergents or lipid vesicles. [, , , ] This conformational change upon membrane interaction is crucial for its biological activity.
A: this compound itself does not possess intrinsic catalytic activity in the traditional sense of an enzyme. Its primary mechanism of action involves binding and modulating the activity of other proteins, such as G proteins and phospholipases, rather than directly catalyzing chemical reactions. [, , , , , ]
A: Computational methods, including molecular dynamics (MD) simulations, have been employed to investigate the interaction of this compound with lipid bilayers. [, , ] These studies provide insights into its membrane insertion mechanism, orientation within the membrane, and the structural determinants of its activity. For example, MD simulations revealed that this compound can adopt both in-plane and transmembrane orientations within the lipid bilayer, suggesting a potential mechanism for its membrane-disrupting activity. [] Additionally, quantitative structure-activity relationship (QSAR) studies have explored the relationship between the structure of this compound analogs and their biological activity, providing valuable information for the design of more potent and selective analogs. [, , ]
A: As a peptide, this compound's stability can be a concern for therapeutic applications. It is susceptible to degradation by proteases present in biological fluids. [] Formulation strategies, such as encapsulation in nanoparticles or conjugation to polymers like chitosan, have been explored to improve its stability, solubility, and bioavailability. [] These strategies aim to protect the peptide from degradation, enhance its delivery to target cells, and prolong its circulation time in vivo.
A: this compound has demonstrated significant efficacy in various in vitro and in vivo models. It has shown potent antimicrobial activity against a broad range of bacteria, including multidrug-resistant strains like Escherichia coli O157:H7. [, , ] this compound exerts its antimicrobial action primarily by disrupting bacterial membranes, leading to cell death. In cellular models, this compound has been shown to stimulate various cellular processes, including exocytosis, hormone release, and signal transduction. [, , , , , ] Animal models have been utilized to investigate its potential in treating conditions like global cerebral ischemia. [] For instance, studies have shown that this compound can reduce neuronal death and improve neurocognitive function in rat models of global cerebral ischemia. []
A: this compound exhibits hemolytic activity, meaning it can cause the lysis of red blood cells, which raises concerns about its potential toxicity. [, , ] The degree of hemolytic activity varies among this compound analogs and is influenced by factors such as hydrophobicity and amphipathicity. Further research is necessary to thoroughly assess its safety profile, determine appropriate dosage ranges, and investigate potential long-term effects.
A: Targeted drug delivery systems are being investigated to enhance this compound's therapeutic index by delivering it specifically to the site of action while minimizing off-target effects. Nanoparticles, particularly those composed of biodegradable polymers like chitosan, have shown promise as delivery vehicles for this compound. [] These nanoparticles can encapsulate and protect the peptide, enhance its cellular uptake, and potentially target it to specific cell types or tissues, improving its therapeutic efficacy and reducing potential toxicity.
A: The discovery of this compound as a bioactive component of wasp venom marked a significant milestone. Subsequent research has elucidated its mechanism of action, particularly its ability to activate G proteins and stimulate downstream signaling cascades. [, ] The development of synthetic analogs with modified structures and activities has expanded its potential applications. Current research focuses on exploring its therapeutic potential, particularly as an antimicrobial and neuroprotective agent. [, , ]
A: this compound research extends beyond its potential therapeutic applications. Its ability to modulate G protein signaling has made it a valuable tool in cell biology research, particularly in studying signal transduction pathways and cellular processes like exocytosis. [] Its interactions with lipid membranes have attracted interest in biophysics and material science, exploring its potential in developing novel drug delivery systems and biomaterials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


